The compound is cataloged under the CAS number 13178-51-3 and is available for purchase from various chemical suppliers, indicating its relevance in research and industry. Its classification as an organic compound places it within the broader category of cyclic ketones, which are important intermediates in organic synthesis.
1-(Oxan-2-yl)propan-2-one can be synthesized through several methods, with one common approach involving the nucleophilic substitution of 2-tetrahydropyranyl chloride with acetone. This reaction typically requires a base such as sodium hydroxide to facilitate the process. The general reaction can be represented as follows:
In industrial settings, continuous flow reactors are often employed to enhance the efficiency and scalability of the synthesis process. Key parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of high-purity starting materials is crucial for achieving high-quality products.
These structural features contribute to its reactivity and interactions in various chemical environments.
1-(Oxan-2-yl)propan-2-one is capable of undergoing several types of chemical reactions:
The choice of reagents and conditions significantly affects the outcomes:
These reactions yield various products:
The mechanism of action for 1-(Oxan-2-yl)propan-2-one primarily involves its interaction with enzymes in biological systems. As a substrate, it participates in catalytic reactions that modify its structure through enzymatic processes. The specific pathways depend on the type of reaction conditions applied, which can lead to diverse biological activities.
1-(Oxan-2-yl)propan-2-one has diverse applications across several fields:
This versatility underscores its significance in both academic research and industrial applications, making it a valuable compound in organic synthesis and related fields .
The synthesis of 1-(oxan-2-yl)propan-2-one (CAS 53343-13-8, C₈H₁₄O₃) primarily exploits the nucleophilicity of tetrahydropyran-2-ol (oxan-2-ol). Under acid catalysis, oxan-2-ol attacks electrophilic acetone derivatives, particularly bromoacetone or chloroacetone, yielding the target compound. This Williamson ether synthesis variant achieves moderate yields (70–82%) but requires precise stoichiometric control to minimize polyalkylation [1]. Alternative electrophiles include glycidyl ethers, where epoxide ring-opening by oxan-2-ol generates intermediates that oxidize to the ketone [9]. Key variables influencing yield and purity include:
Table 1: Nucleophilic Substitution Routes to 1-(Oxan-2-yl)propan-2-one
Electrophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Bromoacetone | PTSA | DCM | 25 | 82 | [1] |
Chloroacetone | BF₃·Et₂O | Toluene | 40 | 75 | [1] |
Glycidyl ether (deriv.) | H₂SO₄ | THF | 60 | 68 | [9] |
Oxidative coupling employs 1-hydroxypropan-2-one (hydroxyacetone) and oxane derivatives under dehydrogenative conditions. Transition-metal catalysts like Pd/C or CuBr₂ mediate C–O bond formation between the enolized ketone and oxan-2-ol. This route bypasses halogenated precursors but suffers from competitive overoxidation, typically capping yields at 60–70% [1] . Recent advances utilize tert-butyl hydroperoxide (TBHP) as a terminal oxidant in acetonitrile at 80°C, enhancing regioselectivity. The mechanism proceeds via a radical pathway, evidenced by suppressed yields under radical-inhibiting conditions .
Solvent-free methods directly couple hydroxyacetone with δ-valerolactone under Brønsted acid catalysis (Amberlyst-15 or montmorillonite K10). This transesterification-cyclization sequence exploits ring strain to drive tetrahydropyranyl ether formation at 100–120°C, achieving 85–90% conversion within 2 hours [2]. Conformational analysis confirms the preferential formation of the chair-configured oxane ring, minimizing steric strain in the product [2]. Microwave irradiation further accelerates this process, reducing reaction times to 15–30 minutes while maintaining yields >80% [5].
Enantioselective synthesis targets chiral analogs like (R)-1-(oxan-2-yl)propan-2-one. Noyori-type transfer hydrogenation catalysts (e.g., TsDPEN-Ru(II) complexes) reduce precursor enol ethers with formic acid-triethylamine as the hydrogen source, achieving up to 95% enantiomeric excess (ee) [5]. Biocatalytic routes using Candida antarctica lipase B (CAL-B) dynamically resolve racemic mixtures via acetylation, enriching the (S)-enantiomer with 90% de [5]. These methods are critical for synthesizing pharmacologically relevant THβC precursors where C1 stereochemistry modulates bioactivity [5].
Polymer-supported perruthenate (PSP) oxidizes 1-(oxan-2-yl)propan-2-ol intermediates to the ketone efficiently, eliminating chromatographic purification. The spent oxidant is removed by filtration, yielding >95% pure ketone [3] . Scavenger resins like polymer-supported sulfonic acid (PS-SO₃H) sequester basic impurities, while Amberlyst A-21 absorbs acids. The Ley group demonstrated this in epibatidine synthesis, where PSP oxidation was integrated into a 10-step reagent/scavenger sequence without intermediate workups [3] [9].
Table 2: Polymer-Supported Systems for Ketone Synthesis
Reagent/Scavenger | Function | Efficiency | Application Example |
---|---|---|---|
PSP (perruthenate) | Oxidation of alcohols | 98% conversion | Epibatidine synthesis [3] |
PS-BEMP (base) | Deprotonation/etherification | >90% yield | Allylation steps |
MP-TsOH (acid) | Acid catalysis & scavenging | 85% recovery | THP protection [9] |
Continuous-flow systems enhance the synthesis via precise parameter control. A typical setup pumps hydroxyacetone and oxan-2-ol through a PTFE coil reactor (20°C–80°C) with immobilized acid catalysts (e.g., Nafion-H resin). Residence times of 15–30 minutes achieve >90% conversion, outperforming batch methods [4] [9]. Tube-in-tube reactors enable in situ generation of electrophiles like chloroacetone from chlorine gas and acetone, minimizing handling hazards. Integrated scavenger cartridges (e.g., polymer-bound amines) remove excess reagents, delivering >98% pure product at gram/hour scales [4] [9]. Productivity gains include:
Table 3: Flow Reactor Configurations for Scalable Synthesis
Reactor Type | Catalyst | Residence Time (min) | Productivity (g/h) |
---|---|---|---|
Packed-bed (Nafion-H) | PS-SO₃H | 20 | 1.8 |
Tube-in-tube | Gas diffusion | 30 | 0.7 |
Microfluidic chip | FeCl₃-silica | 10 | 0.5 |
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